1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-3-(thiophen-2-yl)propan-1-one

Lipophilicity ADME Drug-likeness

1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-3-(thiophen-2-yl)propan-1-one (molecular formula C19H14Cl2OS2, exact mass 391.986 Da, MW 393.35 g/mol) is a synthetic β-mercapto carbonyl compound belonging to the 1,3-diaryl-3-(arylthio)propan-1-one class. Its structure features a 4-chlorobenzoyl group at C1, a 4-chlorophenylsulfanyl substituent at C3, and a thiophen-2-yl ring at C3—a combination that distinguishes it from simpler chalcones, mono-chloro thiophene analogs, and furan-based bioisosteres.

Molecular Formula C19H14Cl2OS2
Molecular Weight 393.4 g/mol
Cat. No. B12174622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-3-(thiophen-2-yl)propan-1-one
Molecular FormulaC19H14Cl2OS2
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(CC(=O)C2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H14Cl2OS2/c20-14-5-3-13(4-6-14)17(22)12-19(18-2-1-11-23-18)24-16-9-7-15(21)8-10-16/h1-11,19H,12H2
InChIKeyDTOQBRWDICKSLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-3-(thiophen-2-yl)propan-1-one: Structural Identity, Physicochemical Profile, and Procurement Rationale


1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-3-(thiophen-2-yl)propan-1-one (molecular formula C19H14Cl2OS2, exact mass 391.986 Da, MW 393.35 g/mol) is a synthetic β-mercapto carbonyl compound belonging to the 1,3-diaryl-3-(arylthio)propan-1-one class [1]. Its structure features a 4-chlorobenzoyl group at C1, a 4-chlorophenylsulfanyl substituent at C3, and a thiophen-2-yl ring at C3—a combination that distinguishes it from simpler chalcones, mono-chloro thiophene analogs, and furan-based bioisosteres. The compound exhibits high computed lipophilicity (LogP ~7.46) and a topological polar surface area of 61.58 Ų . Spectroscopic characterization data, including FTIR and GC-MS spectra, are available through the Wiley-registered SpectraBase library [2].

Why 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-3-(thiophen-2-yl)propan-1-one Cannot Be Replaced by Generic Thiophene Chalcone Analogs


The target compound occupies a specific structural niche that is absent from commercially prevalent alternatives. Mono-chloro thiophene analogs such as CAS 320422-69-3 (C13H11ClOS2, MW 282.8) lack the 4-chlorobenzoyl carbonyl substituent, reducing lipophilicity by approximately 3–4 LogP units and eliminating a key pharmacophoric element for halogen-bonding interactions . Simple chalcones such as 1-(4-chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one (CAS 6028-91-7) lack the sulfanyl bridge entirely, which removes both the β-mercapto carbonyl reactivity handle and the contribution of the second 4-chlorophenyl ring to molecular recognition . Conversely, the non-thiophene analog 1-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone (CAS 270086-85-6, MW 311.2) retains the dual chlorophenyl motif but forfeits the thiophene ring—a heterocycle that class-level SAR evidence identifies as superior to furan bioisosteres for antiproliferative activity [1]. These structural deletions are not incremental; each removes a functional module that class-level data associates with distinct potency or selectivity gains.

Quantitative Differentiation Evidence: 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-3-(thiophen-2-yl)propan-1-one Versus Closest Analogs


Lipophilicity Differentiation: LogP of ~7.46 Versus Mono-Chloro and Furan Analogs

The target compound exhibits a computed LogP of approximately 7.46, which is 3–4 orders of magnitude higher than closely related mono-chloro thiophene chalcones (e.g., C13H9ClOS thiophene chalcones with ilogP of approximately 3.5–4.0) [1]. This dramatic lipophilicity elevation arises from the dual 4-chlorophenyl substitution pattern—the 4-chlorobenzoyl group at C1 and the 4-chlorophenylsulfanyl group at C3—which jointly contribute approximately +3.5 to +4.0 LogP units relative to the mono-substituted comparator class. The topological polar surface area of 61.58 Ų remains within drug-like space despite the high LogP, yielding a LogP/TPSA ratio that favors membrane transit while preserving some aqueous interfacial character .

Lipophilicity ADME Drug-likeness Membrane permeability

Molecular Weight and Structural Complexity Differentiation Versus Mono-Chloro Thiophene Analog (CAS 320422-69-3)

The target compound (MW 393.35 g/mol, 24 heavy atoms, 7 rotatable bonds) is substantially more complex than the commercially prevalent mono-chloro thiophene analog 3-[(4-chlorophenyl)sulfanyl]-1-(thiophen-2-yl)propan-1-one (CAS 320422-69-3; MW 282.8 g/mol, 17 heavy atoms, 4 rotatable bonds) . The additional 4-chlorobenzoyl group contributes approximately +110.5 Da of molecular weight and introduces a second aryl chlorine capable of halogen bonding. In structure-based drug design, dual halogenated aryl systems have been associated with enhanced binding affinity through orthogonal halogen-π and halogen-hydrogen bond interactions that are geometrically inaccessible to mono-halogenated analogs .

Molecular recognition Halogen bonding Fragment-based drug design Chemical probe design

Thiophene Versus Furan Bioisostere Differentiation: Class-Level Antiproliferative SAR

A systematic SAR study of heteroaryl chalcone derivatives demonstrated that thiophene-containing chalcones (compounds 6–17) exhibited generally better antiproliferative activity than their furan bioisostere counterparts (compounds 18–29) when evaluated against MDA-MB231 breast cancer cells [1]. While the target compound—featuring a thiophen-2-yl ring at C3—has not been directly tested in this assay, the class-level SAR trend indicates that thiophene-for-furan substitution is associated with enhanced antiproliferative potency. This finding is consistent with the larger van der Waals radius and higher polarizability of sulfur versus oxygen, which may strengthen ligand-protein van der Waals contacts.

Bioisosterism Antiproliferative activity Thiophene vs. furan Breast cancer

Para-Chloro Substitution and Thiophene Motif: Class-Level Evidence for Enhanced Anti-MRSA Selectivity

In a systematic screen of chalcone analogs against a panel of Gram-positive and Gram-negative bacteria, the thiophene-containing analog and the para-chloro-substituted analogs were identified as generating the most potent and selective inhibitors of MRSA proliferation [1]. The target compound uniquely incorporates both structural features—a thiophen-2-yl ring and para-chloro substitution on two distinct aryl rings—within a single molecule. While direct MIC data for the target compound are not publicly available, the convergent SAR suggests that combining these two potency-enhancing motifs may yield additive or synergistic antibacterial effects.

Antimicrobial resistance MRSA Staphylococcus aureus Chalcone SAR

Synthetic Versatility: Sulfanyl Bridge as a Derivatization Handle Absent in Simple Chalcones

Unlike simple chalcones such as 1-(4-chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one (CAS 6028-91-7) that contain only an enone system, the target compound possesses a sulfanyl (thioether) bridge at C3 that serves as a site for selective oxidation to sulfoxide and sulfone derivatives [1]. This chemical handle enables systematic exploration of sulfur oxidation state on biological activity without altering the core diaryl scaffold. The analogous sulfinyl compound (p-chlorophenylsulfinyl)(p-chlorophenylthio)phenylmethane, also with formula C19H14Cl2OS2, has been characterized spectroscopically, confirming the feasibility of this transformation [2].

Synthetic chemistry Sulfoxide/sulfone oxidation Thioether functionalization Chemical library design

Optimal Research and Procurement Scenarios for 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-3-(thiophen-2-yl)propan-1-one


Anti-MRSA Lead Identification: Screening of Dual Thiophene/Para-Chloro Chalcone Derivatives

Based on class-level evidence that thiophene and para-chloro motifs are the two most potency-conferring structural features for anti-MRSA activity [1], this compound is uniquely suited as a starting point for minimum inhibitory concentration (MIC) determination against methicillin-resistant Staphylococcus aureus strains. Its dual 4-chlorophenyl substitution and thiophen-2-yl ring place it at the intersection of two independently validated SAR trends, making it a high-priority candidate for inclusion in focused antimicrobial screening libraries.

Antiproliferative Screening Cascade: Thiophene-Chalcone Versus Furan-Chalcone Comparator Studies

Class-level SAR data indicate that thiophene chalcones outperform furan bioisosteres in antiproliferative assays against MDA-MB231 breast cancer cells [2]. Procurement of this thiophene-bearing compound enables direct head-to-head comparison with the corresponding furan analog, generating quantitative differentiation data that can guide scaffold selection in oncology-focused medicinal chemistry campaigns.

Oxidation-State SAR Exploration: Sulfanyl-to-Sulfoxide-to-Sulfone Library Generation

The C3 sulfanyl bridge provides a chemically tractable handle for systematic oxidation to sulfoxide and sulfone derivatives [3]. This compound serves as the parent scaffold for a three-compound oxidation-state series, enabling medicinal chemistry teams to probe the impact of sulfur oxidation on target engagement, aqueous solubility, and metabolic stability without altering the core diaryl-thiophene pharmacophore.

Lipophilicity-Dependent Permeability Profiling in Cell-Based Assays

With a computed LogP of ~7.46—approximately 3.5–4.0 orders of magnitude higher than mono-chloro thiophene chalcone analogs —this compound is an ideal probe for investigating the relationship between extreme lipophilicity and cellular permeability, non-specific protein binding, and apparent potency in cell-based screening formats. Its high LogP also makes it a useful reference compound for validating in silico ADME prediction models at the upper boundary of drug-like chemical space.

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